molecular formula C14H16N2O B2871045 (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 1245572-00-2

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No. B2871045
CAS RN: 1245572-00-2
M. Wt: 228.295
InChI Key: LWWGCUIRSIHUDM-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, also known as E-4018, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a carbazole derivative and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

    Reactivators for Nerve Agents: Oximes act as antidotes for organophosphorus nerve agents. They reactivate acetylcholinesterase, an enzyme inhibited by these toxic agents. Pralidoxime, an FDA-approved oxime, is commonly used for this purpose .

    FLT3 Kinase Inhibition: “(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” selectively inhibits FLT3 kinase activity, which is relevant in cancer research .

Crop Protection:

Oximes find applications in agriculture and crop protection:

Crystal Engineering:

Oximes play a role in designing crystalline materials:

Molecular Recognition Studies:

Oximes are valuable in molecular recognition:

properties

IUPAC Name

(NE)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGCUIRSIHUDM-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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